1-(6-Amino-5-methoxypyridin-2-yl)ethanone
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Overview
Description
1-(6-Amino-5-methoxypyridin-2-yl)ethanone is an organic compound with a pyridine ring substituted with an amino group at the 6-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-5-methoxypyridin-2-yl)ethanone typically involves the reaction of 6-amino-5-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Amino-5-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)ethanone: Similar structure but lacks the amino group.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 1-(6-Amino-5-methoxypyridin-2-yl)ethanone is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6-amino-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
ZXGPKTKMDLBZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)OC)N |
Origin of Product |
United States |
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